Cas no 15568-57-7 (Acetamide,N-[2-(acetyloxy)ethyl]-N-ethyl-)

Acetamide,N-[2-(acetyloxy)ethyl]-N-ethyl- structure
15568-57-7 structure
Product name:Acetamide,N-[2-(acetyloxy)ethyl]-N-ethyl-
CAS No:15568-57-7
MF:C8H15NO3
MW:173.2096
CID:155700
PubChem ID:27397

Acetamide,N-[2-(acetyloxy)ethyl]-N-ethyl- Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-[2-(acetyloxy)ethyl]-N-ethyl-
    • 2-[acetyl(ethyl)amino]ethyl acetate
    • 1-Acetoxy-2-(aethyl-acetyl-amino)-aethan
    • 1-acetoxy-2-(ethyl-acetyl-amino)-ethane
    • 2-(N-Acetyl-N-ethyl-amino)-ethyl-acetat
    • Acetamide, N-(2-(acetyloxy)ethyl)-N-ethyl-
    • Acetamide, N-(2-acetoxyethyl)-N-ethyl-
    • ACETIC ACID, (2-(N-ETHYLACETAMIDO)ETHYL) ESTER
    • Acetic acid, [2-(N-ethylacetamido)ethyl] ester
    • AI3-06273
    • BRN 1772034
    • N-(2-Acetoxyethyl)-N-ethylacetamide
    • 5W3D3ZA0RK
    • UNII-5W3D3ZA0RK
    • NSC67916
    • SCHEMBL11929073
    • 2-(N-Ethylacetamido)ethyl acetate
    • Acetamide, acetate (ester)
    • NSC-67916
    • NSC 67916
    • N-(2-(ACETYLOXY)ETHYL)-N-ETHYLACETAMIDE
    • 15568-57-7
    • DTXSID50165951
    • 2-(Ethylamino)ethanol, N,O-diacetyl
    • Acetamide, N-ethyl-N-(2-hydroxyethyl)-, acetate (ester)
    • GIBNFOXKSVQBOP-UHFFFAOYSA-N
    • ACETAMIDE, N-ETHYL-N-(2-HYDROXYETHYL)-, ACETATE
    • N-[(2-Acetoxyethyl)-N-ethyl]acetamide
    • Acetamide, N-[(2-acetoxyethyl)-N-ethyl]-
    • N(2-Acetoxyethyl)-N-ethylacetamide
    • 4-04-00-01537 (Beilstein Handbook Reference)
    • Acetamide, N-[2-(acetyloxy)ethyl]-N-ethyl-
    • Inchi: InChI=1S/C8H15NO3/c1-4-9(7(2)10)5-6-12-8(3)11/h4-6H2,1-3H3
    • InChI Key: GIBNFOXKSVQBOP-UHFFFAOYSA-N
    • SMILES: C(OCCN(CC)C(=O)C)(=O)C

Computed Properties

  • Exact Mass: 173.10525
  • Monoisotopic Mass: 173.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 46.6Ų

Experimental Properties

  • Density: 1.1599 (rough estimate)
  • Boiling Point: 303.86°C (rough estimate)
  • Refractive Index: 1.4590 (estimate)
  • PSA: 46.61
  • LogP: 0.41790

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